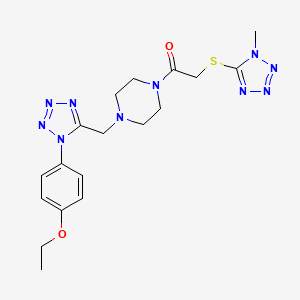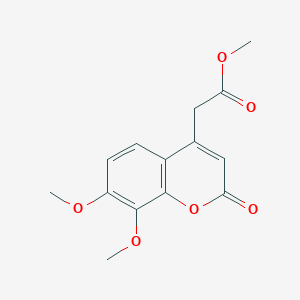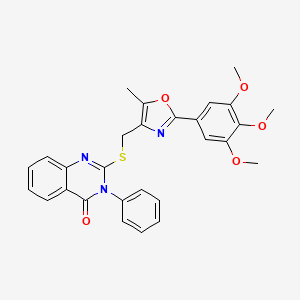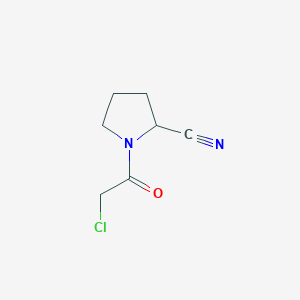![molecular formula C24H17F2N3O B2591206 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-32-1](/img/structure/B2591206.png)
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It contains a quinoline core, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of “3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional functional groups attached to this core structure.
Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Applications De Recherche Scientifique
Optical and Electronic Properties
Structural and Optical Properties of Quinoline Derivatives
The study by Zeyada, El-Nahass, and El-Shabaan (2016) on the structural and optical properties of quinoline derivatives highlights the transition of polycrystalline compounds to nanocrystallites when deposited as thin films, without altering their chemical bonds. This finding is significant for the development of thin-film technologies and understanding the optical behavior of these compounds in electronic and photonic devices Zeyada, El-Nahass, & El-Shabaan, 2016.
Photovoltaic Applications
Another study by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in organic–inorganic photodiode fabrication. The study emphasized the photovoltaic properties under illumination and the impact of substituents on device performance, marking a step forward in the use of these derivatives in solar energy conversion and photodiode technology Zeyada, El-Nahass, & El-Shabaan, 2016.
Synthesis and Characterization
Synthesis and Antimicrobial Activity
Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, as presented by Holla et al. (2006), shows the antimicrobial potential of these compounds. This research is important for the development of new antimicrobial agents and contributes to the broader field of medicinal chemistry, albeit outside the context of direct human drug applications Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006.
Synthesis for Estrogen Receptor Ligands
Kasiotis, Fokialakis, and Haroutounian (2006) reported on the synthesis of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor. This study contributes to the field of bioorganic chemistry and molecular pharmacology by offering insights into the design and synthesis of compounds that could modulate estrogen receptors Kasiotis, Fokialakis, & Haroutounian, 2006.
Material Science Applications
Dielectric Properties
The investigation into the dielectric properties of quinoline derivatives by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) provides essential data for the application of these compounds in electronic devices. Understanding the influence of substituents on the electrical and dielectric properties is crucial for designing materials with specific electronic functions Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016.
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential in drug discovery and medicinal chemistry . Therefore, the future directions for “3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential biological and pharmaceutical activities.
Mécanisme D'action
The mode of action of quinolines generally involves the formation of a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This can lead to the inhibition of DNA replication and transcription, resulting in the death of the bacterial cell .
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence and position of various functional groups on the quinoline scaffold .
The molecular and cellular effects of quinolines can also vary depending on their specific targets and mode of action. For example, some quinolines have been found to induce apoptosis in cancer cells .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of quinolines .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-2-30-18-10-8-15(9-11-18)22-20-14-27-23-19(12-16(25)13-21(23)26)24(20)29(28-22)17-6-4-3-5-7-17/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTGWRSYPRCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)


![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

